molecular formula C14H10BrF3O2 B15360358 1-Bromo-3-((4-(trifluoromethoxy)phenoxy)methyl)benzene

1-Bromo-3-((4-(trifluoromethoxy)phenoxy)methyl)benzene

Cat. No.: B15360358
M. Wt: 347.13 g/mol
InChI Key: QUXDPFODTWQSEX-UHFFFAOYSA-N
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Description

1-Bromo-3-((4-(trifluoromethoxy)phenoxy)methyl)benzene is a brominated aromatic compound featuring a trifluoromethoxy-substituted phenoxymethyl group at the meta position relative to the bromine atom. This structure renders it a versatile intermediate in organic synthesis, particularly in cross-coupling reactions and pharmaceutical development. Its trifluoromethoxy group enhances lipophilicity and metabolic stability, making it valuable in medicinal chemistry .

Properties

Molecular Formula

C14H10BrF3O2

Molecular Weight

347.13 g/mol

IUPAC Name

1-bromo-3-[[4-(trifluoromethoxy)phenoxy]methyl]benzene

InChI

InChI=1S/C14H10BrF3O2/c15-11-3-1-2-10(8-11)9-19-12-4-6-13(7-5-12)20-14(16,17)18/h1-8H,9H2

InChI Key

QUXDPFODTWQSEX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)COC2=CC=C(C=C2)OC(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-3-((4-(trifluoromethoxy)phenoxy)methyl)benzene can be synthesized through several synthetic routes, including:

  • Halogenation: Bromination of 3-((4-(trifluoromethoxy)phenoxy)methyl)benzene using bromine in the presence of a catalyst.

  • Nucleophilic Substitution: Reacting 1-bromo-3-(trifluoromethoxy)benzene with a phenol derivative under nucleophilic substitution conditions.

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions involving controlled conditions to ensure purity and yield. The use of continuous flow reactors and automated systems can enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3-((4-(trifluoromethoxy)phenoxy)methyl)benzene undergoes various chemical reactions, including:

  • Oxidation: Conversion to corresponding carboxylic acids or ketones.

  • Reduction: Reduction of the bromine atom to form the corresponding hydrocarbon.

  • Substitution: Replacement of the bromine atom with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents like potassium permanganate or chromic acid.

  • Reduction: Employing reducing agents such as lithium aluminum hydride.

  • Substitution: Utilizing nucleophiles like sodium hydroxide or amines.

Major Products Formed:

  • Oxidation: 1-Bromo-3-((4-(trifluoromethoxy)phenoxy)methyl)benzoic acid.

  • Reduction: 1-((4-(trifluoromethoxy)phenoxy)methyl)benzene.

  • Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

1-Bromo-3-((4-(trifluoromethoxy)phenoxy)methyl)benzene is utilized in several scientific research fields:

  • Chemistry: As a building block in organic synthesis and material science.

  • Biology: In the study of biological systems and interactions with biomolecules.

  • Medicine: Potential use in drug discovery and development.

  • Industry: Application in the production of advanced materials and chemicals.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways:

  • Molecular Targets: Interaction with enzymes, receptors, or other biomolecules.

  • Pathways Involved: Involvement in biochemical pathways related to its chemical properties and reactivity.

Comparison with Similar Compounds

The compound is compared to structurally related brominated benzene derivatives, focusing on substituent positions, functional groups, reactivity, and applications.

Positional Isomerism and Functional Groups

a) 1-Bromo-4-(4-(trifluoromethoxy)phenoxy)benzene (15a)
  • Structure: Bromine at the para position relative to the phenoxy group.
  • Synthesis : Prepared via Suzuki-Miyaura coupling (63% yield) .
  • Reactivity : Lower steric hindrance compared to meta-substituted analogs, but electronic effects differ due to para-substitution.
  • Applications: Investigated in antimalarial quinolone derivatives .
b) 1-Bromo-3-fluoro-4-(trifluoromethoxy)benzene
  • Structure : Bromine at meta, fluorine at para, and trifluoromethoxy at meta.
  • Reactivity : Fluorine increases electronegativity, enhancing stability and directing effects in cross-coupling reactions (93% yield in Pd-catalyzed arylations) .
  • Applications : Used in agrochemical and material science research .
c) 1-Bromo-3-(trifluoromethanesulfonyl)benzene (4d)
  • Structure: Trifluoromethanesulfonyl (SO₂CF₃) group instead of phenoxymethyl.
  • Synthesis : Prepared via nucleophilic substitution with P4-tBu .
  • Applications : Sulfonyl groups are strongly electron-withdrawing, favoring electrophilic substitution reactions in material science .

Reactivity in Cross-Coupling Reactions

The meta-substituted bromine in 1-Bromo-3-((4-(trifluoromethoxy)phenoxy)methyl)benzene exhibits distinct reactivity compared to para-substituted analogs:

  • Pd-Catalyzed Arylations: Reacts efficiently with heteroarenes (e.g., benzothiophene, imidazoles) to yield coupling products in 69–89% efficiency . Steric hindrance from the phenoxymethyl group is minimal, allowing high yields even in crowded systems.
  • Comparison with Para-Substituted Analogs : Para-bromo derivatives (e.g., 15a) show moderate yields (63%) due to electronic differences, while meta-fluoro analogs achieve higher yields (93%) due to fluorine’s directing effects .

Physicochemical and Functional Properties

Property This compound 1-Bromo-4-(4-(trifluoromethoxy)phenoxy)benzene (15a) 1-Bromo-3-fluoro-4-(trifluoromethoxy)benzene
Molecular Weight ~337.15 g/mol ~337.15 g/mol ~277.02 g/mol
Substituent Positions meta-Br, para-OCH₂(Ph-O-CF₃) para-Br, para-O-CF₃ meta-Br, para-F, meta-O-CF₃
Key Functional Groups Phenoxymethyl, Br, CF₃O Phenoxy, Br, CF₃O Br, F, CF₃O
Reactivity in Couplings High (69–89% yield) Moderate (63% yield) High (93% yield)
Applications Pharmaceutical intermediates Antimalarial research Agrochemicals

Q & A

Q. What are the common synthetic routes for preparing 1-Bromo-3-((4-(trifluoromethoxy)phenoxy)methyl)benzene?

The synthesis typically involves bromination or nucleophilic substitution. One approach uses N-bromosuccinimide (NBS) with catalysts like FeCl₃ or AlCl₃ to brominate precursor aromatic rings . Alternatively, coupling reactions (e.g., Ullmann or Suzuki-Miyaura) can link brominated benzene derivatives to trifluoromethoxy-substituted aryl ethers. For example, reacting 3-bromo-benzyl chloride with 4-(trifluoromethoxy)phenol under basic conditions (K₂CO₃ in DMF) forms the ether bond . Reaction monitoring via TLC and purification via column chromatography (hexane/ethyl acetate) are critical for isolating the product.

Q. What spectroscopic methods are used to characterize this compound?

  • NMR : ¹H NMR identifies aromatic protons (δ 7.2–7.5 ppm) and methylene bridges (δ 4.5–5.0 ppm). ¹³C NMR confirms trifluoromethoxy (δ ~120 ppm, q, J = 320 Hz) and bromine-substituted carbons .
  • GC-MS : Molecular ion peaks (e.g., m/z 356 for C₁₄H₁₀BrF₃O₂) and fragmentation patterns validate purity .
  • IR : Stretching vibrations for C-Br (~550 cm⁻¹) and C-O-C (1250 cm⁻¹) confirm functional groups .

Q. How does the trifluoromethoxy group influence reactivity in substitution reactions?

The electron-withdrawing trifluoromethoxy group (-OCF₃) deactivates the benzene ring, directing electrophilic substitution to the meta position relative to the bromine. This regioselectivity is confirmed by computational studies (DFT) and experimental yields in nitration or sulfonation reactions .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

  • Catalyst Screening : Replace AlCl₃ with recyclable Lewis acids (e.g., Fe³⁺-doped zeolites) to improve efficiency .
  • Flow Chemistry : Continuous flow reactors reduce side reactions (e.g., di-bromination) by precise control of residence time and temperature .
  • Purification : Use recrystallization (ethanol/water) instead of column chromatography for scalability .

Q. What mechanistic insights explain contradictions in coupling reaction outcomes?

Contradictory yields in cross-coupling reactions (e.g., Suzuki vs. Ullmann) arise from steric hindrance at the bromine site and electronic effects of -OCF₃. Kinetic studies show that bulky phosphine ligands (e.g., SPhos) enhance Suzuki coupling efficiency by reducing steric strain, while Ullmann reactions require CuI/1,10-phenanthroline to stabilize intermediates .

Q. How is the compound evaluated for biological activity?

  • Antimicrobial Assays : Test against Gram-positive bacteria (e.g., S. aureus) via broth microdilution (MIC values). The bromine and -OCF₃ groups enhance membrane disruption, as shown in comparative studies with non-halogenated analogs .
  • Enzyme Inhibition : Screen against BACE1 (Alzheimer’s target) using fluorescence resonance energy transfer (FRET) assays. IC₅₀ values correlate with substituent electronegativity .

Q. What computational methods predict its physicochemical properties?

  • LogP Calculation : Use Molinspiration or COSMO-RS to estimate hydrophobicity (LogP ≈ 3.5), critical for drug-likeness .
  • Thermodynamic Stability : DFT (B3LYP/6-311+G*) calculates bond dissociation energies (C-Br: ~65 kcal/mol) to predict thermal degradation pathways .

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